4-Nitropyridine N-oxide

描述

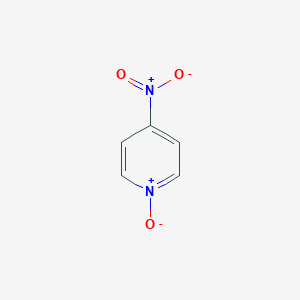

4-Nitropyridine N-oxide is a chemical compound with the molecular formula C5H4N2O3. It is a derivative of pyridine N-oxide, where a nitro group is substituted at the fourth position of the pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 4-Nitropyridine N-oxide can be synthesized through a two-step process starting from pyridine N-oxide. The first step involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid, resulting in the formation of this compound. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer scale-up. Continuous extraction during the nitration step and optimized conditions can achieve high yields and selectivity .

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The nitro group at the 4-position undergoes facile displacement with various nucleophiles due to the electron-withdrawing effects of both the nitro and N-oxide groups. This reactivity enables the synthesis of diverse 4-substituted pyridine N-oxide derivatives .

Comparative Nitration Performance

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 210 minutes | 18 minutes |

| Temperature | 90°C | 120°C |

| Yield of 4-Nitropyridine N-oxide | 72% | 85% |

| Byproduct Formation | 2-Nitropyridine (8%) | None detected |

This method employs HNO₃/H₂SO₄ for nitration, followed by PCl₃-mediated deoxygenation to 4-nitropyridine with >99% conversion at 50°C .

Reduction Reactions

The N-oxide group facilitates selective reductions:

Reduction Pathways

| Reducing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| PCl₃ | 4-Nitropyridine | 50°C, 5 min residence | 100% | |

| H₂/Pd-C | 4-Aminopyridine N-oxide | Ethanol, 25°C, 2 hours | 95% |

Notably, PCl₃ selectively removes the N-oxide group without reducing the nitro functionality , while catalytic hydrogenation reduces both the nitro and N-oxide groups .

科学研究应用

Synthetic Chemistry

4-Nitropyridine N-oxide serves as an important intermediate in the synthesis of nitrogen-containing heterocycles. These heterocycles are crucial for developing various biologically active compounds, especially in pharmaceuticals and agrochemicals.

Case Study: Reissert-Kaufmann Reaction

In a study involving the Reissert-Kaufmann-type reaction, 4-NO2-PyO was utilized to introduce cyano groups at specific positions on pyridine derivatives. This method allowed for the efficient synthesis of 2-cyano-4-nitropyridines, which were further hydrolyzed to produce 4-nitropicolinic acids, showcasing the compound's utility in generating complex molecules from simpler precursors .

Pharmaceutical Development

The compound plays a significant role in drug discovery and development. Its ability to interact with biological systems makes it particularly valuable for targeting neurological disorders.

Biological Activity

Research indicates that derivatives of 4-NO2-PyO exhibit various biological activities, including antiviral properties against HIV-1 and certain coronaviruses. The electron-withdrawing nitro group enhances its reactivity and biological efficacy .

Table: Biological Activities of this compound Derivatives

| Activity Type | Specific Action | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV-1 reverse transcriptase | |

| Antimicrobial | Bactericidal and antifungal effects | |

| Analgesic | Pain relief properties |

Analytical Chemistry

In analytical chemistry, 4-NO2-PyO is used as a reagent for detecting and quantifying other compounds. Its high polarity and oxidizing properties enhance the accuracy of chemical analyses.

Application Example

The compound has been employed in various analytical techniques to improve the detection limits and selectivity for target analytes. For instance, it has been used in spectroscopic methods to enhance signal intensity .

Material Science

The exploration of this compound extends into material science, particularly in developing advanced materials such as conductive polymers.

Potential Applications

Research has indicated that 4-NO2-PyO can be incorporated into organic electronic devices due to its favorable electronic properties. Its role in creating new nonlinear optical materials is also noteworthy .

Environmental Chemistry

In environmental chemistry, this compound is investigated for its potential to study environmental pollutants. It aids in developing methods for detecting and mitigating chemical contaminants.

Research Findings

Studies have shown that this compound can interact with various environmental pollutants, providing insights into their behavior and degradation pathways .

作用机制

The mechanism of action of 4-nitropyridine N-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in electron transfer reactions, making the compound an effective inhibitor of certain enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the N-oxide group can act as an electron donor or acceptor, influencing the compound’s reactivity .

相似化合物的比较

4-Nitroquinoline N-oxide: Similar in structure but with a quinoline ring instead of pyridine.

Picolinic Acid N-oxide: Contains a carboxyl group instead of a nitro group.

Nicotinic Acid N-oxide: Similar structure with a carboxyl group at the third position.

Isonicotinic Acid N-oxide: Similar structure with a carboxyl group at the fourth position.

Uniqueness: 4-Nitropyridine N-oxide is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both nitro and N-oxide groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

生物活性

4-Nitropyridine N-oxide (4-NPO) is a heterocyclic compound known for its significant biological activities. This article delves into its structure, biological properties, and various applications supported by recent research findings.

Molecular Structure

This compound has the molecular formula and features a pyridine ring with a nitro group and an N-oxide functional group. The presence of the nitro group enhances its electron-withdrawing properties, which are crucial for its biological activities. The molecular structure influences its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

Research has demonstrated that 4-NPO exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : this compound has shown bactericidal properties against various strains of bacteria, making it a potential candidate for developing new antimicrobial agents .

- Analgesic and Anticonvulsant Effects : Studies indicate that 4-NPO can act as an analgesic and anticonvulsant agent. Its mechanism may involve modulation of neurotransmitter systems, although the exact pathways are still under investigation .

- Antiviral Properties : The compound has been identified as an inhibitor of HIV-1 reverse transcriptase and has shown activity against several SARS coronavirus strains, suggesting its potential use in antiviral therapies .

- Apoptotic Activity : Research indicates that 4-NPO can induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-NPO against common pathogens. The results indicated that 4-NPO exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

2. Antiviral Activity

In vitro studies demonstrated that 4-NPO effectively inhibited the replication of HIV-1. The compound's mechanism involved competitive inhibition of the reverse transcriptase enzyme, which is crucial for viral replication. This finding supports further exploration into its use as an antiviral agent.

Table 1: Summary of Biological Activities of this compound

属性

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKNNAKAVAHBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041524 | |

| Record name | 4-Nitropyridine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyridine, 4-nitro-, 1-oxide is a solid. (EPA, 1998), Solid; [CAMEO] Crystalline solid; [MSDSonline] | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 4-nitro-, 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000594 [mmHg] | |

| Record name | Pyridine, 4-nitro-, 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1124-33-0 | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitropyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-nitro-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitropyridine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULB29Z652D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160.5 °C | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Nitropyridine N-oxide?

A1: this compound has the molecular formula C5H4N2O3 and a molecular weight of 140.09 g/mol.

Q2: How does the nitro group's orientation impact the molecule's properties?

A2: The nitro group in this compound can twist relative to the pyridine ring. This twist angle influences the molecule's dipole moment and electronic properties, impacting its nonlinear optical properties and reactivity. [, , , ]

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: Researchers utilize various spectroscopic methods to characterize this compound, including:* UV/Vis Spectroscopy: This technique helps determine the electronic transitions within the molecule and assess its solvatochromic behavior. [, , ]* Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes of the molecule, aiding in identifying functional groups and intermolecular interactions. []* Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information about vibrational modes and can be used to study pressure-induced phase transitions. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: * 1H NMR: Provides information about the hydrogen atoms in the molecule. [] * 13C NMR: Provides information about the carbon atoms in the molecule. [] * 15N NMR: Provides information about the nitrogen atoms in the molecule, including tautomeric equilibria. [] * 17O NMR: Offers insights into the electronic environment of the oxygen atoms, particularly useful for studying substituent effects in pyridine N-oxides. []* Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying free radicals generated from this compound upon irradiation, providing information about their structure and properties. [, ]

Q4: How does the N-oxide functionality affect the reactivity of this compound?

A4: The N-oxide group significantly influences the reactivity of this compound by:

- Enhancing electrophilicity: The N-oxide group acts as an electron-withdrawing group, making the pyridine ring more susceptible to nucleophilic attack. [, ]

- Facilitating substitution reactions: The presence of the N-oxide group allows for selective functionalization of the pyridine ring, particularly at the 2- and 3-positions. [, , ]

- Enabling unique rearrangements: this compound can undergo specific rearrangements, such as the Reissert-Kaufmann-type reaction, leading to the formation of valuable synthetic intermediates. []

Q5: Can this compound be used as a precursor for other important compounds?

A5: Yes, this compound serves as a valuable starting material for synthesizing various compounds, including:

- 4-Aminopyridine: This important pharmaceutical intermediate can be obtained by the reduction of the nitro group in this compound. []

- Substituted pyridines: The N-oxide group can be removed after selective functionalization, providing access to a wide range of substituted pyridines. []

- Fused heterocycles: Reactions with appropriate nucleophiles can lead to the formation of fused heterocyclic systems, expanding the compound's synthetic utility. []

Q6: How can this compound be reduced to 4-Aminopyridine?

A6: this compound can be efficiently reduced to 4-Aminopyridine through catalytic hydrogenation using catalysts like palladium on carbon. [, ]

Q7: Does this compound exhibit nonlinear optical properties?

A7: Yes, this compound and its derivatives display significant nonlinear optical properties, making them potentially useful in applications such as optical switching and frequency conversion. [, , , , ]

Q8: What factors influence the nonlinear optical properties of this compound and its derivatives?

A8: Several factors contribute to the nonlinear optical properties of these compounds, including:

- Molecular structure and conformation: The twist angle of the nitro group, the nature and position of substituents, and the overall molecular symmetry play crucial roles in determining the nonlinear optical response. [, , , , ]

- Crystal packing: The arrangement of molecules in the crystal lattice significantly affects the bulk nonlinear optical properties. Researchers aim to design crystal structures that maximize the desired nonlinear optical effects. [, , , , ]

- Intermolecular interactions: Hydrogen bonding and other intermolecular forces can influence molecular arrangement and electronic properties, impacting the nonlinear optical behavior. [, , , ]

Q9: Can this compound form complexes with metal ions?

A9: Yes, this compound acts as a ligand, forming complexes with various metal ions, including silver, cobalt, and cadmium. [, , , ] These complexes often exhibit unique properties and potential applications in areas like catalysis and materials science.

Q10: What are the potential applications of this compound metal complexes?

A10: this compound metal complexes have shown promise in various fields:

- Nonlinear optical materials: Some metal complexes exhibit enhanced nonlinear optical properties compared to the free ligand, making them attractive for photonic applications. [, ]

Q11: How is computational chemistry used to study this compound?

A11: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound. Researchers employ various computational techniques, including:

- Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties. [, , , , , ]

- Time-Dependent DFT (TD-DFT): This method is particularly useful for studying excited-state properties and predicting UV/Vis absorption spectra. [, , ]

- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound in solution, including its interactions with solvent molecules. []

Q12: What is the impact of substituents on the properties of this compound?

A12: Introducing substituents on the pyridine ring significantly alters the electronic and steric properties of this compound, influencing its:

- Acidity/Basicity: Electron-withdrawing groups like halogens or nitro groups increase acidity, while electron-donating groups like amino or alkyl groups increase basicity. [, ]

- Reactivity: Substituents can either enhance or hinder the reactivity of this compound towards nucleophilic attack depending on their electronic and steric effects. [, ]

- Nonlinear optical properties: The position and nature of substituents significantly impact the molecular dipole moment and polarizability, ultimately affecting the nonlinear optical response. [, , ]

- Excited-state properties: Substituents can influence the energy levels of excited states, affecting fluorescence properties and the possibility of excited-state proton transfer. [, , , , ]

Q13: What is known about the toxicity of this compound?

A13: While this compound is a valuable synthetic intermediate, its toxicological properties require careful consideration. [] Research indicates that it exhibits toxicity, particularly affecting the blood system by influencing the balance of oxyhemoglobin and methemoglobin. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。